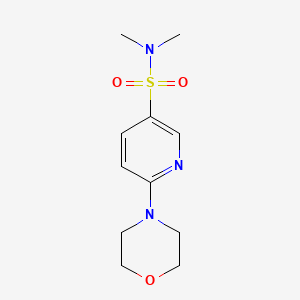
3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-one, also known as Prothionamide, is a synthetic compound used in the treatment of tuberculosis. It is a derivative of thioamide and is structurally similar to isoniazid, another drug used in the treatment of tuberculosis. Prothionamide is an important drug in the fight against tuberculosis, a disease that affects millions of people worldwide.
Mécanisme D'action
3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee works by inhibiting the synthesis of mycolic acid, a key component of the cell wall of mycobacteria, the bacteria that cause tuberculosis. By inhibiting the synthesis of mycolic acid, 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee disrupts the integrity of the cell wall, leading to the death of the bacteria.
Biochemical and Physiological Effects
3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee has been shown to have a good safety profile, with few side effects reported. It is generally well-tolerated by patients, although some may experience gastrointestinal side effects such as nausea and vomiting. 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee has also been shown to have a low potential for drug interactions, making it a useful drug in combination therapy for tuberculosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee has several advantages for use in lab experiments. It is a potent antimicrobial agent, making it useful for studying the mechanisms of bacterial resistance. It is also relatively inexpensive and easy to obtain, making it accessible to researchers. However, 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee does have some limitations. It is not effective against all strains of tuberculosis, and it may not be as effective as other drugs in some cases. Additionally, the synthesis of 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee is a complex process that requires specialized equipment and expertise.
Orientations Futures
For the study of 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee include the development of new formulations of the drug and the study of its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee involves the reaction of 2-propyl-3-oxo-1,3-dihydroindole-1-carboxylic acid with thiosemicarbazide. The resulting compound is then reacted with acetic anhydride to produce 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee. The synthesis of 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee has been extensively studied for its antimicrobial properties, particularly in the treatment of tuberculosis. It has been shown to be effective against drug-resistant strains of tuberculosis, making it an important drug in the fight against this disease. 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee has also been studied for its potential use in the treatment of other bacterial infections.
Propriétés
IUPAC Name |
5-(2-hydroxy-1-propylindol-3-yl)-2-sulfanylideneimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-2-7-17-9-6-4-3-5-8(9)10(13(17)19)11-12(18)16-14(20)15-11/h3-6,19H,2,7H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVIXLDZHCQYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)C3=NC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5823398.png)
![4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5823415.png)
![N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5823425.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5823427.png)


![N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5823441.png)

![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5823460.png)
![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5823464.png)

![2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5823486.png)

